Quantitative LC-MS/MS: Adenine-13C as a Validated Internal Standard for Sub-nanogram Analyte Quantification
Adenine-13C has been validated as an internal standard (IS) in a sensitive LC-MS/MS method for quantifying tenofovir formation, demonstrating its utility in complex biological matrices [1]. In contrast to using an unlabeled internal standard or external calibration, which cannot correct for variable ion suppression, the co-eluting 13C-IS provides robust correction across a range of concentrations. The method utilizes the IS at a concentration of 438 ng/mL and monitors the specific mass transition for the IS at m/z 293.2–181.1, distinct from the analyte tenofovir (m/z 288.2–176.1). This specific, validated use case provides direct evidence of Adenine-13C's performance in a rigorous analytical context [1].
| Evidence Dimension | Quantitative LC-MS/MS Performance (Internal Standard) |
|---|---|
| Target Compound Data | Validated internal standard; MS/MS transition m/z 293.2→181.1; used at 438 ng/mL [1] |
| Comparator Or Baseline | Unlabeled tenofovir (analyte) at MS/MS transition m/z 288.2→176.1 [1] |
| Quantified Difference | Target enables baseline separation of analyte and IS signals for accurate quantification; method performed in triplicate with statistical significance at p < 0.05 and p < 0.01 [1] |
| Conditions | Pooled human liver microsomes (0.06 μg/μL) incubated with tenofovir disoproxil fumarate (10 μmol/L), reactions terminated with buffer containing the IS, and analyzed by LC-MS/MS (TSQ Fortis) [1] |
Why This Matters
This provides a peer-reviewed, quantitative validation of Adenine-13C for its primary application as an internal standard, de-risking method development for users needing to quantify adenine or related compounds in biological samples.
- [1] Shi, J., et al. (2021). Irreversible inhibition of CES2 by remdesivir, and its effect on the hydrolysis of tenofovir disoproxil fumarate (TDF). *PMC* 8284663. Figure 1. Retrieved from https://pmc.ncbi.nlm.nih.gov/articles/PMC8284663/figure/F1/ View Source
